Petroselaidic acid

Description

This compound has been reported in Althaea officinalis, Althaea armeniaca, and Carum carvi with data available.

Properties

IUPAC Name |

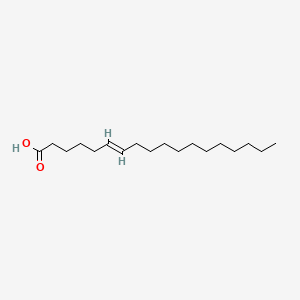

(E)-octadec-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVZJPUDSLNTQU-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009340 | |

| Record name | (6E)-6-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-40-8, 4712-34-9 | |

| Record name | trans-6-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petroselinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6E)-6-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources of Petroselaidic Acid in Plants

Introduction

This compound, systematically known as (E)-6-Octadecenoic acid, is the trans isomer of the more commonly occurring Petroselinic acid ((Z)-6-Octadecenoic acid). It is a monounsaturated omega-12 fatty acid with the lipid number 18:1 trans-6.[1][2] While its cis-isomer, petroselinic acid, is found in high concentrations in the seed oils of plants from the Apiaceae and Araliaceae families, natural sources of the trans-isomer, this compound, are less common and not as well-documented.[1][3] This guide provides a comprehensive overview of the known botanical sources of this compound, presents quantitative data where available, details the experimental protocols for its extraction and analysis, and illustrates relevant biochemical pathways and experimental workflows. Given the abundance of its isomer, data for petroselinic acid is also included to provide essential context for researchers.

Natural Sources of Petroselaidic and Petroselinic Acid

The primary challenge in studying this compound is its low natural abundance compared to its cis-isomer. Most plant-derived unsaturated fatty acids exist in the cis configuration.

This compound ((E)-6-Octadecenoic Acid)

Direct reports of this compound in plants are limited. The PubChem database indicates its presence in a few species, although quantitative data is not extensively published.[2]

-

Althaea officinalis (Marshmallow)

-

Althaea armeniaca

-

Carum carvi (Caraway)

It is important to note that Carum carvi is also a significant source of the cis-isomer, petroselinic acid.[4][5] The presence of this compound in milk fat from cows, goats, and ewes suggests it can be formed through biohydrogenation in ruminants.[6]

Petroselinic Acid ((Z)-6-Octadecenoic Acid)

In contrast, petroselinic acid is a major fatty acid in the seed oils of several plant families, making these species potential starting points for research requiring this specific C18:1 backbone. The occurrence of high levels of petroselinic acid is considered a chemotaxonomic marker for a close relationship between families within the Apiales order.[1][3] It is particularly concentrated in the seeds, with minimal presence in leaves or other vegetative parts.[4][5]

The table below summarizes the quantitative data for petroselinic acid content in various plant species, primarily from the Apiaceae family.

Table 1: Petroselinic Acid Content in Various Plant Species

| Plant Species | Family | Plant Part | Petroselinic Acid Content (% of Total Fatty Acids) |

| Anethum graveolens (Dill) | Apiaceae | Seed Oil | 79.9 - 87.2% |

| Pimpinella anisum (Anise) | Apiaceae | Seed Oil | 10.4 - 75.6% |

| Carum carvi (Caraway) | Apiaceae | Seed Oil | 28.5 - 57.6% |

| Apium graveolens (Celery) | Apiaceae | Seed Oil | 49.4 - 75.6% |

| Coriandrum sativum (Coriander) | Apiaceae | Seed Oil | 68.0 - 81.9% |

| Foeniculum vulgare (Fennel) | Apiaceae | Seed Oil | 43.1 - 81.9% |

| Petroselinum crispum (Parsley) | Apiaceae | Seed Oil | 35.0 - 75.1% |

| Smyrnium cordifolium | Apiaceae | Seed Oil | 60 - 78% |

| Ferulago angulata | Apiaceae | Seed Oil | 60 - 78% |

| Tetrataenium lasiopetalum | Apiaceae | Seed Oil | 60 - 78% |

| Conium maculatum | Apiaceae | Seed Oil | 60 - 78% |

| Panax ginseng (Ginseng) | Araliaceae | Seed Oil | 59.7% |

| Acanthopanax sessiliflorus | Araliaceae | Seed Oil | 56.0% |

| Aralia continentalis | Araliaceae | Seed Oil | 29.0% |

| Durio zibethinus (Durian) | Malvaceae | Wood Bark | 41.19% (in a specific fraction) |

Data compiled from multiple sources.[4][5][7][8][9][10]

Methodologies for Extraction, Isolation, and Quantification

The analysis of petroselaidic and petroselinic acid requires robust protocols to extract lipids from plant matrices, separate the isomers, and accurately quantify them.

General Experimental Workflow

The overall process involves sample preparation, lipid extraction, derivatization of fatty acids to their methyl esters (FAMEs), and chromatographic analysis. The separation of positional isomers like petroselinic acid (Δ6) and oleic acid (Δ9), as well as geometric isomers (cis/trans), is a critical and challenging step.

Caption: Experimental workflow for fatty acid analysis.

Protocol 1: Total Lipid Extraction from Plant Seeds

This protocol is a modified version of established methods like Folch or Bligh and Dyer, designed to efficiently extract total lipids while minimizing degradation.[11][12]

Materials:

-

Dried plant seeds

-

Grinder or mortar and pestle

-

Chloroform

-

Methanol

-

0.88% KCl (Potassium Chloride) solution

-

Centrifuge and glass centrifuge tubes

-

Rotary evaporator

Procedure:

-

Homogenization: Weigh 5-10 g of finely ground plant material into a glass centrifuge tube.

-

Solvent Addition: Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture to the sample. For 5 g of sample, use 100 mL of the solvent mixture.

-

Extraction: Homogenize the mixture using a high-speed homogenizer for 2-3 minutes. Allow the sample to extract at room temperature for 1-2 hours with occasional vortexing to ensure thorough lipid solubilization.

-

Phase Separation: Add 0.2 volumes of 0.88% KCl solution to the extract (e.g., 20 mL for every 100 mL of solvent). Vortex vigorously for 1 minute and then centrifuge at 2,500 x g for 10 minutes to separate the phases.

-

Lipid Collection: The lower chloroform phase contains the total lipids. Carefully aspirate this lower layer with a glass Pasteur pipette and transfer it to a pre-weighed round-bottom flask.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator at a temperature not exceeding 40°C.

-

Final Product: The resulting residue is the total lipid extract. Weigh the flask to determine the total lipid yield and store the extract under nitrogen at -20°C until further analysis.

Protocol 2: Preparation and Quantification of Fatty Acid Methyl Esters (FAMEs)

Fatty acids are derivatized to their more volatile methyl esters (FAMEs) for gas chromatography analysis. The key challenge lies in the chromatographic separation of isomers.

Materials:

-

Total lipid extract

-

Internal standard (e.g., Heptadecanoic acid, C17:0)

-

2.5% Sulfuric acid (H₂SO₄) in methanol

-

Hexane

-

Saturated NaCl solution

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Highly polar capillary column (e.g., 100% cyanopropyl polysiloxane stationary phase like CP Sil 88 or SP-2560)

Procedure:

-

Sample Preparation: Dissolve a known amount of the lipid extract (approx. 25 mg) in 1 mL of toluene in a screw-cap glass tube with a PTFE liner. Add a known concentration of the internal standard.

-

Transesterification: Add 2 mL of 2.5% H₂SO₄ in methanol. Cap the tube tightly and heat in a water bath or heating block at 85°C for 1-2 hours.

-

FAME Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex thoroughly for 1 minute and allow the layers to separate.

-

Collection: The upper hexane layer contains the FAMEs. Transfer this layer to a clean GC vial for analysis.

-

GC-FID Analysis:

-

Injection: Inject 1 µL of the FAMEs solution into the GC.

-

Column: Use a highly polar capillary column (e.g., 100m x 0.25mm ID x 0.2µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program: An example program is: hold at 140°C for 5 min, ramp at 4°C/min to 240°C, and hold for 20 min. This long program is often necessary to separate cis and trans isomers as well as positional isomers.[13]

-

Detection: The FID detector is held at 260°C.

-

-

Quantification: Identify FAME peaks by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by relating its peak area to the peak area of the internal standard.

Relevant Biochemical Pathways

While specific signaling pathways for this compound are not well-defined in plants, the biosynthesis of its abundant cis-isomer, petroselinic acid, is well-understood and provides crucial biochemical context.

Biosynthesis of Petroselinic Acid

Petroselinic acid biosynthesis occurs in the plastids of developing seeds, particularly in the Apiaceae family. It involves a unique desaturase enzyme that acts on stearoyl-ACP (18:0-ACP).

Caption: Biosynthesis pathway of petroselinic acid.

This pathway is distinct from the synthesis of oleic acid, which involves a Δ9-desaturase. The key enzyme is a Δ4-desaturase that acts on palmitoyl-ACP (16:0-ACP), which is then elongated to form petroselinoyl-ACP (18:1Δ6-ACP).[5][14] A specific thioesterase then releases the free petroselinic acid, which is exported from the plastid to the endoplasmic reticulum for incorporation into storage triacylglycerols (TAGs).[14]

Conclusion

This technical guide summarizes the current knowledge on the natural sources of this compound in plants. The available data indicates that while its cis-isomer, petroselinic acid, is a major component in the seed oils of the Apiaceae and Araliaceae families, this compound is found far less frequently. The detailed protocols provided for extraction and analysis are designed to aid researchers in the accurate identification and quantification of these fatty acid isomers. The distinct biosynthetic pathway for petroselinic acid highlights a unique aspect of lipid metabolism in these plant families. Further research is required to explore a wider range of plant species to identify more significant natural sources of this compound and to elucidate its potential biological functions.

References

- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 2. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]

- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (6E)-6-Octadecenoic acid | CAS#:593-40-8 | Chemsrc [chemsrc.com]

- 7. Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid profiles of some plant species of the Apiaceae family with an approach to chemotaxonomic relationships [sid.ir]

- 9. arcjournals.org [arcjournals.org]

- 10. koreascience.kr [koreascience.kr]

- 11. Rapid quantification of whole seed fatty acid amount, composition, and shape phenotypes from diverse oilseed species with large differences in seed size - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. aocs.org [aocs.org]

Petroselaidic and Petroselinic Acid in the Apiaceae Family: A Technical Guide to Occurrence, Analysis, and Biological Activity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Apiaceae family, also known as Umbelliferae, is distinguished by the high concentration of petroselinic acid (cis-6-octadecenoic acid) in its seed oils, making it a significant subject for phytochemical and pharmacological research. This technical guide provides an in-depth examination of the occurrence of petroselinic acid and its trans-isomer, petroselaidic acid, within this plant family. While petroselinic acid is abundant, this compound is notably rare in unprocessed plant material. This document details the established experimental protocols for the extraction and quantitative analysis of these fatty acids, summarizes their prevalence across various Apiaceae species in tabular format, and visualizes key biochemical pathways, including biosynthesis and a novel anti-inflammatory signaling cascade, to support advanced research and development.

Introduction: The Unique Fatty Acid Profile of Apiaceae

The Apiaceae family comprises approximately 3,700 species, many of which are cultivated for nutritional, cosmetic, and medicinal applications, including well-known species like coriander, cumin, parsley, and fennel.[1] A defining chemotaxonomic feature of this family is the predominance of petroselinic acid (C18:1, cis-Δ6) in the seed's lipid fraction, where it can constitute up to 80% of the total fatty acids.[1] Petroselinic acid is a positional isomer of the more common oleic acid (C18:1, cis-Δ9).[1]

Its geometric isomer is this compound (trans-6-octadecenoic acid).[2] While cis-isomers are common in biological systems, trans-isomers are rare and often formed during industrial processing (e.g., partial hydrogenation of vegetable oils) or high-temperature cooking.[3][4] However, natural occurrence of this compound has been reported in a few species, including Carum carvi (caraway) of the Apiaceae family.[2] This guide focuses on the occurrence, analytical determination, and known biological functions of both isomers within the Apiaceae family.

Quantitative Occurrence in Apiaceae Seeds

The concentration of petroselinic acid varies significantly depending on the plant species, geographical origin, and extraction method.[1] In contrast, data on this compound is scarce, reflecting its low natural abundance.

Petroselinic acid is the major fatty acid in the seed oils of most Apiaceae species studied. The table below summarizes the quantitative data reported in the literature.

Table 1: Petroselinic Acid Content in Seed Oils of Various Apiaceae Species

| Species | Common Name | Petroselinic Acid (% of Total Fatty Acids) | Reference(s) |

|---|---|---|---|

| Pimpinella anisum | Anise | 10.4 - 75.6% | [1] |

| Coriandrum sativum | Coriander | 65.7 - 81.9% | [1][5] |

| Carum carvi | Caraway | 28.5 - 57.6% | [1][6] |

| Apium graveolens | Celery | 49.4 - 75.6% | [1][6] |

| Cuminum cyminum | Cumin | 41.3 - 61.8% | [1] |

| Anethum graveolens | Dill | 79.9 - 87.2% | [1] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9% | [1] |

| Petroselinum crispum | Parsley | 35.0 - 75.1% | [1][6] |

| Daucus carota | Carrot | 68.1% | [6] |

| Hippomarathrum cristatum | 72.2% | [7] | |

| Trinia glauca | 64.9% | [7] |

| Bunium microcarpum | | 59.7% |[7] |

This compound is not a common constituent of fresh Apiaceae seed oils. Its presence is reported in Carum carvi, though quantitative data from unprocessed seeds is not widely available in the literature.[2] The formation of trans fatty acids can occur under thermal stress, and any detected amounts in processed oils may be artifacts of the extraction or refinement process.[4]

Experimental Protocols

Accurate quantification and identification of petroselinic and this compound require robust extraction and analytical methodologies.

Soxhlet extraction is a classical and widely used semi-continuous method for efficiently extracting lipids from solid plant materials.[8][9]

-

Principle: Crude fat is extracted from a dried and ground sample by repeated washing with a low-boiling point organic solvent (e.g., petroleum ether or hexane).[8] The solvent is vaporized, condensed, and allowed to percolate through the sample held in a porous thimble. The lipid-laden solvent is then siphoned back into the boiling flask. After extraction, the solvent is evaporated to yield the crude lipid extract.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and cellulose (B213188) thimbles.[10]

-

Procedure:

-

Sample Preparation: Dry the plant seeds (e.g., in an oven at 60-70°C) to reduce moisture content and grind them to a fine powder to increase the surface area for extraction.[11][12]

-

Loading: Accurately weigh the ground sample and place it into a cellulose thimble. Place the thimble inside the extraction chamber of the Soxhlet apparatus.[10]

-

Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume with the extraction solvent (e.g., petroleum ether, 60-90°C boiling range).[8][12]

-

Extraction: Assemble the apparatus and heat the flask. Allow the extraction to proceed for 4-6 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.[10]

-

Solvent Recovery: After extraction, cool the apparatus. Recover the solvent from the oil extract using a rotary evaporator.[10]

-

Drying and Weighing: Dry the flask containing the crude fat residue in an oven at a controlled temperature (e.g., 105°C) until a constant weight is achieved to determine the total oil yield.[10]

-

Gas chromatography is the standard method for the quantitative analysis of fatty acid profiles. It requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs).[13][14]

-

Principle: FAMEs are separated based on their boiling points and polarity as they pass through a capillary column. A Flame Ionization Detector (FID) is typically used for quantification, while a Mass Spectrometer (MS) can be used for structural identification.[15] The separation of cis and trans isomers requires highly polar capillary columns.[4]

-

Protocol: Transesterification to FAMEs

-

Weigh approximately 25 mg of the extracted oil into a screw-cap glass tube.[16]

-

Add 2 mL of a methylating agent, such as 6% H₂SO₄ in methanol (B129727) or methanolic hydrochloride.[16][17]

-

Heat the mixture in a water bath or heating block at 80-100°C for 1-2 hours.[16][17]

-

Cool the reaction mixture to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent like heptane (B126788) or petroleum ether.[17]

-

Vortex the mixture and centrifuge to separate the layers.[17]

-

Carefully transfer the upper organic layer containing the FAMEs to a GC vial for analysis.[17]

-

-

GC-FID Instrumental Conditions (Typical):

-

Column: A highly polar capillary column is essential for isomer separation (e.g., Rt-2560, 100 m x 0.25 mm ID, or a similar cyanopropyl column).[14][18]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[17]

-

Injector: Split/splitless injector at 250°C.[13]

-

Oven Program: A temperature program is used to resolve FAMEs. Example: Start at 170°C, ramp at 5°C/min to 270°C.[19]

-

Detector: Flame Ionization Detector (FID) at 270-300°C.[19]

-

Quantification: FAMEs are identified by comparing their retention times with those of a known FAME standard mix. Quantification is performed by peak area normalization.

-

Caption: General experimental workflow for the extraction and analysis of fatty acids.

Biosynthesis and Biological Signaling Pathways

Research into petroselinic acid has revealed its unique biosynthetic pathway and potent biological activities, particularly in modulating immune responses.

Petroselinic acid synthesis in plants like coriander occurs in the plastids via a pathway distinct from oleic acid synthesis. It begins with the desaturation of a C16 precursor followed by elongation.

-

Desaturation: The enzyme Δ4-acyl-ACP desaturase introduces a cis double bond at the Δ4 position of palmitoyl-ACP (16:0-ACP) to form 16:1Δ4-ACP.[20]

-

Elongation: The 16:1Δ4-ACP intermediate is then elongated by two carbons by the enzyme KAS I-1 (3-ketoacyl-ACP synthase I) to produce petroselinoyl-ACP (18:1Δ6-ACP).[20]

-

Hydrolysis & Export: A specific thioesterase hydrolyzes petroselinoyl-ACP to release free petroselinic acid, which is then exported from the plastid and incorporated into triacylglycerols (TAGs) for storage in the seed.[20]

// Pathway sub_ACP -> enz_FAS [arrowhead=none]; enz_FAS -> sub_160; sub_160 -> enz_Desaturase [dir=none]; enz_Desaturase -> sub_161; sub_161 -> enz_Elongase [dir=none]; enz_Elongase -> sub_181_ACP; sub_181_ACP -> enz_Thioesterase [dir=none]; enz_Thioesterase -> sub_181_Free; sub_181_Free -> enz_Kennedy [dir=none]; enz_Kennedy -> sub_TAG; }

Caption: Simplified biosynthesis of petroselinic acid in Apiaceae seeds.

Recent studies have identified petroselinic acid as a potent modulator of the innate immune system. Specifically, it suppresses the type I interferon (IFN) signaling pathway that is activated by cytosolic nucleic acids.[21] This pathway is a critical defense against viral infections but its dysregulation can lead to autoimmune diseases.[21][22]

-

Mechanism: In response to cytosolic DNA or RNA, pattern recognition receptors (e.g., cGAS or RIG-I) activate a signaling cascade involving adaptor proteins (STING/MAVS), which leads to the phosphorylation and activation of the transcription factor IRF3 by the kinase TBK1.[21] Activated IRF3 then moves to the nucleus to induce the expression of type I interferons (IFN-α/β). Petroselinic acid has been shown to inhibit this pathway, significantly suppressing the production of type I IFN and downstream interferon-stimulated genes (ISGs).[21][23][24]

// Pathway A -> B -> C -> D -> E -> F -> G;

// Inhibition Inhibitor -> D [label=" inhibits", fontcolor="#EA4335", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Petroselinic acid inhibits the cGAS/STING pathway, reducing interferon production.

Conclusion

The seed oils of the Apiaceae family are exceptionally rich sources of petroselinic acid, a monounsaturated omega-12 fatty acid. In contrast, its trans-isomer, this compound, is not a significant natural component. The established protocols for Soxhlet extraction and subsequent analysis by high-polarity capillary GC-FID provide a robust framework for the accurate quantification of these fatty acids. The elucidation of petroselinic acid's biosynthesis and its role as a potent inhibitor of the type I interferon signaling pathway highlights its potential for applications in drug development, particularly for autoimmune and inflammatory disorders. This guide provides foundational technical information to aid researchers in the exploration and utilization of this unique natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. britannica.com [britannica.com]

- 4. Analysis of Trans Fat in Edible Oils with Cooking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acid Methyl Ester Composition of Some Turkish Apiaceae Seed Oils: New Sources for Petroselinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hawachfilterpaper.com [hawachfilterpaper.com]

- 9. Soxhlet-type extraction | Cyberlipid [cyberlipid.gerli.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. asianpubs.org [asianpubs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 15. Fatty Acid Composition Analysis of Some Apiaceae Plants Using Gas Chromatography-Flame Ionization Detector (GC-FID) [ouci.dntb.gov.ua]

- 16. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 17. static.igem.org [static.igem.org]

- 18. researchgate.net [researchgate.net]

- 19. gcms.cz [gcms.cz]

- 20. researchgate.net [researchgate.net]

- 21. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Palmitic Acid Upregulates Type I Interferon–Mediated Antiviral Response and Cholesterol Biosynthesis in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Metabolic Interplay of Petroselaidic Acid: A Deep Dive into its Biological Role

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselaidic acid, the trans-isomer of petroselinic acid (cis-6-octadecenoic acid), is a monounsaturated fatty acid whose metabolic significance is an emerging area of scientific inquiry. While its cis-counterpart, petroselinic acid, is more widely studied, recent evidence suggests that this compound exerts distinct effects on cellular lipid metabolism, particularly in the context of hepatic lipogenesis and cholesterogenesis. This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound in metabolism, with a focus on its molecular mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating fatty acid metabolism and its implications for metabolic diseases.

Introduction

Fatty acids are fundamental building blocks of complex lipids and serve as crucial signaling molecules and energy sources. The biological effects of fatty acids are highly dependent on their chemical structure, including chain length, degree of saturation, and the configuration of double bonds (cis vs. trans). While the detrimental health effects of industrial trans fatty acids are well-established, the specific metabolic roles of individual trans fatty acid isomers, such as this compound, are less understood. This compound (trans-6-octadecenoic acid) is a positional and geometric isomer of the more common oleic acid (cis-9-octadecenoic acid) and its trans-isomer, elaidic acid (trans-9-octadecenoic acid). This guide synthesizes the available scientific literature to provide a detailed examination of the metabolic functions of this compound.

Cellular Uptake and Metabolism

The entry of long-chain fatty acids like this compound into cells is a complex process involving both passive diffusion and protein-mediated transport. Once inside the cell, this compound is activated to its coenzyme A (CoA) derivative, petroselaidyl-CoA, by acyl-CoA synthetases. This activated form can then be incorporated into various lipid species, including triglycerides, phospholipids, and cholesterol esters, or be directed towards catabolic pathways such as β-oxidation. The precise metabolic fate of this compound and how it compares to its cis-isomer and other trans fatty acids is an active area of investigation.

Regulation of Hepatic Lipid Metabolism

Current research, primarily from in vitro studies using the human hepatoma cell line HepG2, indicates that this compound plays a significant role in the regulation of hepatic lipid metabolism.

Upregulation of Lipogenesis and Cholesterogenesis

A key finding is that treatment of HepG2 cells with this compound leads to the upregulation of genes involved in both fatty acid and cholesterol biosynthesis. This suggests a coordinated activation of these two crucial metabolic pathways.

Activation of SREBP Signaling

The observed increase in lipogenic and cholesterogenic gene expression is attributed to the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors that control the synthesis of fatty acids and cholesterol. Specifically, this compound has been shown to upregulate the expression of:

-

SREBP-1c: A master regulator of fatty acid synthesis.

-

SREBP-2: A primary driver of cholesterol synthesis.

The activation of these transcription factors leads to increased expression of their downstream target genes.

Quantitative Data on Gene Expression

The following table summarizes the quantitative changes in the expression of key genes involved in fatty acid and cholesterol synthesis in HepG2 cells following treatment with this compound. It is important to note that specific quantitative data for this compound is limited in the public domain, and the following represents a general framework based on the effects of other trans fatty acids like elaidic acid, which are known to activate SREBP pathways[1][2]. Further research is needed to provide precise fold-change values for this compound.

| Gene | Pathway | Function | Expected Change in Expression |

| SREBF1 (SREBP-1c) | Transcription Factor | Master regulator of fatty acid synthesis | Increased |

| ACACA | Fatty Acid Synthesis | Acetyl-CoA Carboxylase Alpha | Increased |

| FASN | Fatty Acid Synthesis | Fatty Acid Synthase | Increased |

| SCD1 | Fatty Acid Synthesis | Stearoyl-CoA Desaturase 1 | Increased |

| SREBF2 (SREBP-2) | Transcription Factor | Master regulator of cholesterol synthesis | Increased |

| HMGCR | Cholesterol Synthesis | HMG-CoA Reductase | Increased |

| HMGCS1 | Cholesterol Synthesis | HMG-CoA Synthase 1 | Increased |

| FDFT1 | Cholesterol Synthesis | Farnesyl-Diphosphate Farnesyltransferase 1 | Increased |

Signaling Pathways

The metabolic effects of this compound are mediated through the modulation of key signaling pathways that govern lipid homeostasis.

SREBP-Mediated Gene Expression

This compound appears to activate the SREBP signaling cascade. In their inactive state, SREBPs are bound to the endoplasmic reticulum (ER) membrane. Upon stimulation, a multi-step proteolytic cleavage process releases the N-terminal active domain, which then translocates to the nucleus to activate the transcription of target genes.

Potential Interaction with PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is another key nuclear receptor that regulates fatty acid metabolism, primarily by promoting fatty acid oxidation. While direct evidence for this compound's interaction with PPARα is currently lacking, it is a plausible area for future investigation, as other fatty acids are known ligands for PPARs.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's metabolic effects are crucial for reproducible research. The following sections outline general methodologies that can be adapted for studying this specific fatty acid.

Cell Culture and Fatty Acid Treatment

-

Cell Line: Human hepatoma HepG2 cells are a commonly used model for studying hepatic lipid metabolism.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Fatty Acid Preparation: this compound is dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to facilitate its uptake by the cells.

-

Treatment: Cells are incubated with the this compound-BSA complex at various concentrations and for different time points to assess dose- and time-dependent effects.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: The expression levels of target genes (e.g., SREBF1, FASN, HMGCR) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Lipid Extraction and Analysis

-

Lipid Extraction: Total lipids are extracted from cells using a modified Folch method with a chloroform/methanol solvent system.

-

Quantification of Lipid Species:

-

Triglycerides and Cholesterol: Can be quantified using commercially available enzymatic colorimetric assay kits.

-

Fatty Acid Profiling: Cellular lipids can be transmethylated to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of this compound and changes in the overall fatty acid composition.

-

Lipidomics: A more comprehensive analysis of all lipid species can be performed using advanced techniques like liquid chromatography-mass spectrometry (LC-MS).

-

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the metabolic effects of this compound.

Conclusion and Future Directions

The current body of evidence, though limited, suggests that this compound is a bioactive fatty acid that can modulate hepatic lipid metabolism by activating SREBP signaling pathways, leading to increased expression of genes involved in fatty acid and cholesterol synthesis. This positions this compound as a molecule of interest for understanding the complex interplay between dietary fats and metabolic health.

Future research should focus on:

-

In vivo studies: To confirm the metabolic effects of dietary this compound in animal models and to assess its impact on plasma lipid profiles and tissue lipid accumulation.

-

Comparative studies: To directly compare the metabolic effects of this compound with its cis-isomer, petroselinic acid, as well as other common trans fatty acids like elaidic acid.

-

Mechanism of SREBP activation: To elucidate the precise molecular mechanism by which this compound activates the SREBP cleavage and nuclear translocation process.

-

Interaction with other nuclear receptors: To investigate the potential interaction of this compound with other key regulators of lipid metabolism, such as PPARs and Liver X Receptors (LXRs).

-

Lipidomics analyses: To gain a comprehensive understanding of how this compound alters the cellular lipidome.

A deeper understanding of the biological role of this compound will provide valuable insights into the diverse metabolic effects of different fatty acid isomers and may inform the development of novel therapeutic strategies for metabolic diseases.

References

- 1. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elaidic acid increases hepatic lipogenesis by mediating sterol regulatory element binding protein-1c activity in HuH-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Petroselaidic Acid as a Potential Dietary Biomarker: A Technical Guide on the State of Research and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Petroselaidic acid (trans-6-octadecenoic acid) is a trans monounsaturated fatty acid found in trace amounts in certain foods. While the use of fatty acids as biomarkers for dietary intake is a well-established field, this compound itself is not currently considered a validated biomarker for any specific dietary component. This is due to a significant gap in the scientific literature regarding its exclusive dietary sources, its metabolic fate in humans, and a lack of studies correlating its concentration in biological tissues with specific dietary consumption patterns.

This technical guide provides a comprehensive overview of the current scientific landscape surrounding this compound. It details the necessary experimental framework for its analysis and outlines the logical workflow required to validate its potential as a dietary biomarker. This document is intended to serve as a resource for researchers interested in exploring this and other novel fatty acids in the context of nutritional science and metabolic disease.

Introduction to this compound

This compound is the trans geometric isomer of petroselinic acid (cis-6-octadecenoic acid). It is an 18-carbon monounsaturated fatty acid with the double bond located at the sixth carbon from the carboxyl end (C18:1 n-12t).

-

Chemical Structure : CH₃(CH₂)₁₀CH=CH(CH₂)₄COOH

-

Isomeric Relationship : It is a positional isomer of more common 18-carbon trans fatty acids like elaidic acid (trans-9 C18:1), the primary industrial trans fat, and vaccenic acid (trans-11 C18:1), the primary ruminant trans fat.[1]

-

Dietary Sources : While its cis counterpart, petroselinic acid, is abundant in plants of the Apiaceae family (e.g., parsley and coriander seeds), the dietary sources of this compound are not well-defined.[2] It has been detected in ruminant-derived products like milk fat, often co-eluting with other isomers, and has been found in some ketogenic diet formulations containing high levels of trans fats.[2][3]

The Biomarker Validation Gap

A robust dietary biomarker must be exclusively or predominantly obtained from the diet, demonstrate a dose-response relationship between intake and tissue concentration, and have a known metabolic pathway. For this compound, significant research is required in these areas. In contrast, other fatty acids are well-established as biomarkers:

-

Elaidic Acid (trans-9 C18:1) : A reliable biomarker for the intake of industrial trans fats from partially hydrogenated oils.[4]

-

Pentadecanoic Acid (C15:0) & Heptadecanoic Acid (C17:0) : Validated biomarkers for long-term dairy fat intake.[5][6]

The pathway to establishing this compound as a useful biomarker remains largely unexplored.

Quantitative Data on this compound

Quantitative data correlating dietary intake of this compound with its concentration in human tissues are scarce. The table below summarizes available data where its concentration has been measured, though these studies did not assess it as a primary dietary biomarker.

| Biological Matrix | Population / Condition | Finding | Reference |

| Serum | School-age children (Bogotá, Colombia) | Measured as part of a 32-fatty acid panel to assess trans fat intake. Not associated with weight gain. | [7] |

| Diet Feed | Mice (Ketogenic Diet Study) | Found in significantly higher concentrations in a lard-based ketogenic diet (KDR) compared to a soybean oil-based one (KDH). | [3] |

| Milk Fat | Bovine | Detected as part of the trans-6/7/8 C18:1 isomer sum, which is difficult to resolve chromatographically. | [2] |

Experimental Protocol: Quantification of this compound in Human Plasma

The quantification of this compound requires high-resolution gas chromatography to separate it from other C18:1 isomers. The following protocol outlines a standard methodology.

Principle

Total lipids are extracted from plasma. The fatty acids within these lipids are then transesterified to volatile fatty acid methyl esters (FAMEs). FAMEs are subsequently separated and quantified using capillary gas chromatography coupled with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS).

Materials and Reagents

-

Plasma : Fasting blood collected in EDTA or heparin tubes, centrifuged to separate plasma. Stored at -80°C.

-

Internal Standard : Heptadecanoic acid (C17:0) or other non-endogenous fatty acid.

-

Solvents : HPLC-grade chloroform, methanol (B129727), hexane (B92381).

-

Reagents : 14% Boron trifluoride in methanol (BF₃-methanol), Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

GC Column : A highly polar capillary column (e.g., 100m cyanopropyl-substituted phase like SP-2560 or an ionic liquid column like SLB-IL111) is required for optimal separation of trans fatty acid isomers.[8][9]

Procedure

-

Lipid Extraction (Modified Folch Method)

-

To a glass tube, add 200 µL of plasma.

-

Add a known amount of internal standard (e.g., 50 µg of C17:0).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution. Vortex vigorously for 2 minutes.

-

Incubate at room temperature for 20 minutes.

-

Add 0.5 mL of 0.9% NaCl solution. Vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

-

Derivatization to FAMEs

-

To the dried lipid extract, add 1 mL of 14% BF₃-methanol.

-

Seal the tube tightly with a Teflon-lined cap.

-

Heat at 100°C for 60 minutes in a heating block or water bath.

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer, which contains the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the final FAME-containing hexane solution to a GC vial for analysis.

-

-

Gas Chromatography Analysis

-

Injection : Inject 1 µL of the FAME solution into the GC.

-

Column : Use a highly polar 100m capillary column.

-

Carrier Gas : Hydrogen or Helium.

-

Temperature Program : An isothermal temperature program is often required to resolve specific positional isomers. For example, analysis at 120°C can separate many trans-C18:1 isomers, but resolving the trans-6 and trans-7 isomers may require increasing the temperature to 160°C.[9][10]

-

Detection : Use Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for confirmation of identity.

-

Quantification : Identify the this compound methyl ester peak by comparing its retention time to a certified reference standard. Calculate the concentration based on the peak area relative to the internal standard.

-

Potential Signaling and Metabolic Pathways

Currently, there are no known signaling pathways specifically modulated by this compound in humans. General studies on trans fatty acids indicate they are absorbed and incorporated into cellular lipids similarly to saturated fatty acids.[10] Some trans fatty acids are known to interfere with the metabolism of essential fatty acids (e.g., by inhibiting desaturase enzymes) and can influence inflammatory pathways, but specific data for this compound are absent.[10] Research in this area is required to understand any unique biological activity it may possess.

Conclusion and Future Outlook

This compound (trans-6-octadecenoic acid) remains an understudied trans fatty acid. While analytical methods exist for its quantification, a lack of fundamental research into its specific dietary origins, human metabolism, and correlation with dietary intake prevents its use as a reliable dietary biomarker. For researchers in nutrition and drug development, this represents a clear knowledge gap and an opportunity for novel investigation. Future studies should focus on:

-

Source Identification : Analyzing the fatty acid profiles of various foods, particularly ruminant products and processed foods, to identify a primary source of this compound.

-

Controlled Feeding Trials : Conducting human intervention studies with controlled diets to establish a quantitative relationship between intake and tissue concentrations.

-

Metabolic Studies : Using stable isotope tracers to delineate the absorption, incorporation, and turnover rates of this compound in human lipid pools.

By addressing these fundamental questions, the scientific community can determine whether this compound holds potential as a specific biomarker for dietary exposure or as a bioactive molecule with unique metabolic effects.

References

- 1. DSpace [diposit.ub.edu]

- 2. cra.wallonie.be [cra.wallonie.be]

- 3. Ketogenic Diets Induced Glucose Intolerance and Lipid Accumulation in Mice with Alterations in Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thehealthedgepodcast.com [thehealthedgepodcast.com]

- 5. researchgate.net [researchgate.net]

- 6. Serum Trans Fatty Acids Are Not Associated with Weight Gain or Linear Growth in School-Age Children - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Case-cohort study of plasma phospholipid fatty acid profiles, cognitive function, and risk of dementia: a secondary analysis in the Ginkgo Evaluation of Memory Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Petroselaidic Acid: From Discovery to Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselaidic acid, the trans-isomer of petroselinic acid (cis-6-octadecenoic acid), is a monounsaturated fatty acid found in various natural sources, including dairy products.[1] While its cis-isomer, petroselinic acid, has been known since its isolation from parsley seed oil in 1909, the specific history and discovery of this compound are less distinctly documented, often discussed in the context of its more abundant isomer.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its physicochemical properties, analytical methodologies, and biological activities, with a particular focus on its impact on lipid metabolism. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts in related fields.

Discovery and History

The history of this compound is intrinsically linked to its cis-isomer, petroselinic acid. Petroselinic acid was first isolated in 1909 from the seed oil of parsley (Petroselinum crispum).[2][4] this compound, as the trans-isomer, was identified subsequently through the analysis of animal fats and as a product of the chemical isomerization of petroselinic acid. It is a naturally occurring trans fatty acid found in dairy products like cow's and goat's milk.[1]

Physicochemical Properties

This compound is a C18:1 trans-monounsaturated fatty acid, with the double bond located at the 6th carbon from the carboxyl end. Its distinct stereochemistry confers physical properties that differ from its cis-counterpart.

| Property | Value | Source(s) |

| Systematic Name | (6E)-octadec-6-enoic acid | [5] |

| Common Names | This compound, trans-Petroselinic acid, trans-6-Octadecenoic acid | [1][5] |

| Molecular Formula | C₁₈H₃₄O₂ | [1][5] |

| Molecular Weight | 282.46 g/mol | [1][5] |

| Appearance | Solid, White to off-white | [1] |

| Melting Point | 29.00 to 30.00 °C | |

| Boiling Point | 399.0 ± 11.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in DMSO (100 mg/mL), DMF (25 mg/ml), and Ethanol (25 mg/ml). Insoluble in water. | [1][7] |

| CAS Number | 593-40-8 | [1][5] |

Biological Activity and Signaling Pathway

Recent in vitro studies have begun to elucidate the specific biological roles of this compound, particularly in the context of lipid metabolism. A key study demonstrated its effects on human hepatocarcinoma (HepG2) cells.

Effects on Lipogenesis in HepG2 Cells

A study investigating the effects of individual trans-18:1 isomers in liver cells found that this compound (at 100 μM) increases the cellular content of triacylglycerols and cholesterol esters. This is achieved through the upregulation of the transcription of genes involved in fatty acid and cholesterol synthesis.

| Gene Upregulated | Function | Pathway Involvement |

| SREBP-1c | Master regulator of lipogenesis | Fatty Acid & Cholesterol Synthesis |

| ACACA | Acetyl-CoA Carboxylase Alpha | Fatty Acid Synthesis |

| FASN | Fatty Acid Synthase | Fatty Acid Synthesis |

| SCD1 | Stearoyl-CoA Desaturase 1 | Fatty Acid Synthesis |

| HMGCR | HMG-CoA Reductase | Cholesterol Synthesis |

| HMGCS1 | HMG-CoA Synthase 1 | Cholesterol Synthesis |

| FDFT1 | Farnesyl-Diphosphate Farnesyltransferase 1 | Cholesterol Synthesis |

| SREBP-2 | Master regulator of cholesterol synthesis | Cholesterol Synthesis |

Source: Vahmani, P., et al. (2017). Comparing the lipogenic and cholesterolemic effects of individual trans-18:1 isomers in liver cells. European Journal of Lipid Science and Technology, 119(3), 1600162.

SREBP-1c Signaling Pathway

This compound exerts its lipogenic effects through the activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) signaling pathway. SREBP-1c is a key transcription factor that controls the expression of genes involved in fatty acid synthesis.[2][8][9][10] The pathway is initiated by the proteolytic cleavage of the SREBP-1c precursor in the endoplasmic reticulum and Golgi apparatus, leading to the release of the mature transcription factor, which then translocates to the nucleus to activate target gene expression.[8]

Experimental Protocols

Extraction and Analysis of this compound from Biological Samples

The analysis of this compound, particularly its separation from its cis-isomer and other fatty acids, requires specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method.

4.1.1. Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., milk, tissue) in a chloroform (B151607):methanol (2:1, v/v) mixture.

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

-

Isolation: Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.

4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids must be converted to their more volatile methyl esters.

-

Transesterification: Resuspend the lipid extract in a solution of 0.5 M sodium methoxide (B1231860) in methanol.

-

Incubation: Incubate the mixture at 50°C for 10 minutes.

-

Neutralization and Extraction: Neutralize the reaction with an acidic solution and extract the FAMEs with hexane (B92381).

-

Purification: Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Column: Use a highly polar capillary column (e.g., biscyanopropyl polysiloxane) of sufficient length (e.g., 100 m) to achieve separation of cis and trans isomers.

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

-

Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all components.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-550.

-

Identification: Identify this compound methyl ester based on its retention time compared to a pure standard and its characteristic mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound. The chemical shifts of the protons and carbons around the trans double bond are characteristic and can be used to distinguish it from the cis isomer.

In Vitro Cell Culture Experiments

To study the biological effects of this compound:

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

-

Treatment: Treat the cells with a known concentration of this compound (e.g., 100 μM) dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: Incubate the cells for a specific period (e.g., 24 hours).

-

Analysis:

-

Lipid Accumulation: Stain the cells with Oil Red O to visualize lipid droplets.

-

Gene Expression: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., SREBP-1c, FASN).

-

Protein Levels: Perform Western blotting to analyze the protein levels of key enzymes in the lipogenic pathway.

-

Conclusion

This compound, a trans-monounsaturated fatty acid, is an emerging molecule of interest in the field of lipid metabolism. While its history is intertwined with that of petroselinic acid, recent research has begun to uncover its unique biological activities, particularly its role in promoting lipogenesis in liver cells through the SREBP-1c pathway. The detailed methodologies and pathways presented in this guide provide a foundation for researchers and drug development professionals to further explore the physiological and pathological implications of this compound, potentially leading to new therapeutic strategies for metabolic diseases. Further research is warranted to fully understand its in vivo effects and its potential impact on human health.

References

- 1. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 4. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]

- 5. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (6E)-6-Octadecenoic acid | CAS#:593-40-8 | Chemsrc [chemsrc.com]

- 7. caymanchem.com [caymanchem.com]

- 8. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Petroselaidic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselaidic acid, also known as (6E)-octadec-6-enoic acid, is a monounsaturated trans fatty acid. It is the geometric isomer of petroselinic acid, which is a cis fatty acid. The position and configuration of the double bond in this compound significantly influence its physical and chemical characteristics, distinguishing it from other C18 fatty acid isomers. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems, which is of particular interest in the fields of drug development and materials science.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₂ | [1] |

| Molecular Weight | 282.46 g/mol | [1] |

| CAS Number | 593-40-8 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 52.7 - 59 °C | [3][4] |

| Boiling Point | 399.0 ± 11.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 295.8 ± 14.4 °C | [4] |

| Index of Refraction | 1.467 | [4] |

Solubility and Partitioning

| Property | Value | Solvent/Conditions | Source |

| Water Solubility | 0.00012 g/L (Predicted) | - | [3] |

| Solubility | 100 mg/mL | DMSO (with sonication) | [2] |

| logP | 7.77 | - | [4] |

| pKa (Strongest Acidic) | 4.89 (Predicted) | - | [3] |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Source |

| ¹H NMR | Predicted spectra available. | [5] |

| ¹³C NMR | Predicted spectra available. | [6] |

| Mass Spectrometry | Mass spectra (electron ionization) available. | [7][8] |

| Infrared (IR) | Data available for the cis-isomer, petroselinic acid. | [5] |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are representative protocols for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and other thermal transitions of a substance.[9][10]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or stainless steel DSC pan. Hermetically seal the pan to prevent any loss of sample during heating.

-

Instrument Calibration: Calibrate the DSC instrument using high-purity standards with known melting points and enthalpies of fusion, such as indium and n-decane.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, for example, 25 °C.

-

Heat the sample to 80 °C at a controlled rate (e.g., 10 °C/min) and hold for 10 minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample to -60 °C at a controlled rate (e.g., 10 °C/min) and hold for 30 minutes to allow for complete crystallization.

-

Heat the sample from -60 °C to 80 °C at a controlled heating rate (e.g., 5 °C/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm. The onset temperature and the completion of melt can also be determined from the DSC curve.

Determination of Fatty Acid Composition by Gas Chromatography (GC)

Gas chromatography is a standard method for the separation and quantification of fatty acids, including the differentiation of cis and trans isomers.[11][12][13][14][15]

Methodology:

-

Sample Preparation (Methylation): Convert the fatty acid into its more volatile fatty acid methyl ester (FAME). A common method is transesterification using a reagent like boron trifluoride in methanol (B129727) (BF₃-methanol).

-

Dissolve a known amount of this compound in a suitable solvent.

-

Add BF₃-methanol and heat the mixture in a sealed vial at a specified temperature (e.g., 100 °C) for a set time (e.g., 30 minutes).

-

After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

-

The hexane (B92381) layer containing the FAMEs is collected and may be concentrated if necessary.

-

-

GC-FID Analysis:

-

Column: Use a highly polar capillary column, such as one coated with cyanopropylsilicone (e.g., CP-Sil 88 or SP-2560), which is effective for separating cis and trans isomers. A 100-meter column is often recommended for optimal resolution.

-

Injector and Detector: Set the injector and flame ionization detector (FID) temperatures to appropriate values (e.g., 250 °C and 260 °C, respectively).

-

Oven Temperature Program: A temperature gradient is crucial for separating a mixture of fatty acids. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 240 °C) at a controlled rate, and then hold at the final temperature.

-

Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

-

-

Data Analysis: Identify the peaks by comparing their retention times with those of known standards. The area under each peak is proportional to the amount of the corresponding fatty acid.

Determination of pKa

The pKa of a fatty acid can be determined by potentiometric titration.[16][17][18][19][20]

Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable solvent system. For long-chain fatty acids that are insoluble in water, a co-solvent system (e.g., water-alcohol mixture) may be necessary.

-

Titration Setup:

-

Use a calibrated pH meter with a glass electrode.

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration Procedure:

-

Slowly add the titrant to the fatty acid solution in small, known increments.

-

After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added. This will generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the fatty acid has been neutralized. This point corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation.

-

Biological Activity and Signaling Pathways

While much of the research has focused on its cis-isomer, petroselinic acid, some studies have begun to elucidate the biological effects of this compound.

Effects on Lipid Metabolism in HepG2 Cells

In human liver carcinoma (HepG2) cells, this compound has been shown to influence lipid metabolism. At a concentration of 100 μM, it increases the cellular content of triacylglycerols and cholesterol esters. This effect is associated with the upregulation of the transcription of genes involved in both fatty acid and cholesterol synthesis.

The key genes affected include:

-

Fatty Acid Synthesis: Sterol regulatory element-binding protein 1c (SREBP-1c), Acetyl-CoA carboxylase alpha (ACACA), Fatty acid synthase (FASN), and Stearoyl-CoA desaturase-1 (SCD1).

-

Cholesterol Synthesis: HMG-CoA reductase (HMGCR), HMG-CoA synthase 1 (HMGCS1), Farnesyl-diphosphate farnesyltransferase 1 (FDFT1), and Sterol regulatory element-binding protein 2 (SREBP-2).

This suggests that this compound may play a role in regulating hepatic lipid homeostasis through the modulation of key transcriptional regulators and enzymes in these pathways.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for researchers, scientists, and professionals in drug development. The distinct properties of this trans fatty acid, particularly its melting point and potential biological activities, underscore the importance of distinguishing it from its cis-isomer, petroselinic acid. The provided experimental protocols offer a foundation for the accurate characterization of this and other long-chain fatty acids. Further research into the specific signaling pathways and biological roles of this compound is warranted to fully understand its implications for human health and its potential applications.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Showing Compound this compound (FDB030008) - FooDB [foodb.ca]

- 4. (6E)-6-Octadecenoic acid | CAS#:593-40-8 | Chemsrc [chemsrc.com]

- 5. petroselinic acid, 593-40-8 [thegoodscentscompany.com]

- 6. PETROSELINIC ACID(593-39-5) 13C NMR [m.chemicalbook.com]

- 7. mzCloud – trans Petroselinic acid [mzcloud.org]

- 8. 6-Octadecenoic acid, (Z)- [webbook.nist.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. internationaloliveoil.org [internationaloliveoil.org]

- 12. who.int [who.int]

- 13. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Fast GC for Trans FAME Analysis [sigmaaldrich.com]

- 16. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fulir.irb.hr [fulir.irb.hr]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

A Deep Dive into the Structural Isomers: Petroselaidic Acid vs. Petroselinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselaidic acid and petroselinic acid, both isomers of 6-octadecenoic acid, represent a compelling case study in the nuanced world of lipid science. As the trans and cis isomers, respectively, their subtle difference in geometric configuration imparts distinct physicochemical properties and biological activities. This technical guide provides a comprehensive comparison of their structures, quantitative properties, and analytical methodologies. Furthermore, it delves into their metabolic pathways and biological significance, offering valuable insights for researchers in lipidomics, biochemistry, and pharmacology.

Introduction

Petroselinic acid ((6Z)-octadec-6-enoic acid) is a naturally occurring monounsaturated fatty acid found in significant quantities in the seed oils of plants from the Apiaceae and Araliaceae families.[1][2] Its trans isomer, this compound ((6E)-octadec-6-enoic acid), is less common in nature but can be found in dairy products and hydrogenated vegetable oils.[3] The seemingly minor variation in the orientation of the hydrogen atoms around the carbon-carbon double bond at the sixth position dictates profound differences in their molecular shape, leading to divergent physical characteristics and biological functions. This guide aims to elucidate these differences through a detailed structural and functional analysis.

Structural Elucidation

The core structural difference between petroselinic acid and this compound lies in the geometry of their double bond. Petroselinic acid possesses a cis configuration, resulting in a kinked or bent molecular structure. In contrast, the trans configuration of this compound yields a more linear and rigid molecular shape, akin to that of saturated fatty acids.

Quantitative Data Comparison

The structural disparity between these isomers directly influences their macroscopic physical and chemical properties. The following table summarizes key quantitative data for a direct comparison.

| Property | Petroselinic Acid (cis) | This compound (trans) |

| Synonyms | (6Z)-Octadec-6-enoic acid, cis-6-Octadecenoic acid | (6E)-Octadec-6-enoic acid, trans-6-Octadecenoic acid |

| CAS Number | 593-39-5[4] | 593-40-8[3] |

| Molecular Formula | C₁₈H₃₄O₂[5] | C₁₈H₃₄O₂[3] |

| Molecular Weight | 282.47 g/mol [5] | 282.46 g/mol [3] |

| Melting Point | 27 - 33 °C[5][6][7] | 29 - 30 °C[8] |

| Boiling Point | 237.5 °C at 18 mmHg[7][9] | ~399 - 400 °C at 760 mmHg (estimated)[10] |

| Solubility in Water | Insoluble[1] | Insoluble |

| Solubility in Organic Solvents | Soluble in methanol[1], ethanol, DMSO, and DMF[11][12] | Soluble in DMSO and ethanol[3] |

Experimental Protocols

The differentiation and quantification of petroselinic and petroselaidic acids are crucial for their study. The following sections outline the standard methodologies employed.

Gas Chromatography (GC)

Gas chromatography is the cornerstone for the analysis of fatty acid isomers. The protocol typically involves the conversion of the fatty acids to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

4.1.1. Derivatization to FAMEs: A common method involves transesterification using a reagent like 2M sodium methoxide (B1231860) in methanol. The sample is heated with the reagent, and after neutralization, the FAMEs are extracted with a non-polar solvent such as hexane.[13]

4.1.2. GC-FID Analysis:

-

Column: A highly polar capillary column, such as a cyanopropyl-substituted column (e.g., SP-2560 or DB-225), is essential for the separation of geometric isomers.[14][15]

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.[16]

-

Injection: A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC.[16]

-

Temperature Program: A temperature gradient is often employed to achieve optimal separation. For instance, an initial temperature hold followed by a ramp to a higher temperature can effectively resolve a wide range of fatty acids.[15]

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection and quantification of the eluted FAMEs.[16]

Argentation Thin-Layer Chromatography (Ag-TLC)

Argentation (silver ion) thin-layer chromatography is a powerful technique for the separation of unsaturated fatty acids based on the number, position, and geometry of their double bonds.

4.2.1. Plate Preparation: TLC plates are impregnated with a silver nitrate (B79036) solution (e.g., 10% in distilled water) and then activated by heating.[15]

4.2.2. Sample Application and Development: The FAMEs mixture is spotted onto the baseline of the Ag-TLC plate. The plate is then developed in a chamber containing a non-polar solvent system, such as a mixture of petroleum ether and diethyl ether.[15][17]

4.2.3. Visualization and Elution: The separated bands can be visualized under UV light after spraying with a fluorescent dye or by exposure to iodine vapor.[17] The bands corresponding to the cis and trans isomers can then be scraped off, and the FAMEs can be eluted for further analysis, such as by GC.

Metabolic Pathways and Biological Significance

The distinct structures of petroselinic and petroselaidic acids lead to their differential involvement in metabolic pathways and subsequent biological effects.

Petroselinic Acid Biosynthesis

In plants of the Apiaceae family, petroselinic acid is synthesized via the Kennedy pathway. The process begins with the desaturation of palmitoyl-ACP to form a C16:1Δ4-ACP intermediate. This is then elongated to petroselinoyl-ACP (C18:1Δ6-ACP). The petroselinic acid is then released and incorporated into triacylglycerols (TAGs) for storage.[18][19]

Biological Activities

Petroselinic Acid: Research suggests that petroselinic acid possesses anti-inflammatory and antioxidant properties.[4] It has also been shown to reduce the concentration of arachidonic acid in tissue lipids in rats.[20]

This compound: As a trans fatty acid, this compound has been studied for its effects on lipid metabolism. In HepG2 cells, it has been shown to increase the cellular content of triacylglycerols and cholesterol esters and upregulate the transcription of genes involved in fatty acid and cholesterol synthesis.[21]

Conclusion

The structural isomerism of petroselaidic and petroselinic acids provides a clear illustration of how a subtle change in molecular geometry can have significant consequences for the physical properties and biological functions of a molecule. For researchers in drug development and the life sciences, a thorough understanding of these differences is paramount for the accurate interpretation of experimental results and the design of novel therapeutic interventions. The analytical techniques and metabolic insights presented in this guide offer a solid foundation for further investigation into the roles of these fascinating fatty acids in health and disease.

References

- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Showing Compound Petroselinic acid (FDB012765) - FooDB [foodb.ca]

- 7. 593-39-5 CAS MSDS (PETROSELINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (E)-petroselinic acid [flavscents.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]

- 11. Petroselinic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. caymanchem.com [caymanchem.com]

- 13. ukm.my [ukm.my]

- 14. Gas Chromatography Analysis of Fatty Acid Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. static.igem.org [static.igem.org]

- 17. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 18. researchgate.net [researchgate.net]

- 19. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. petroselinic acid, 593-40-8 [thegoodscentscompany.com]

- 21. caymanchem.com [caymanchem.com]

Unveiling the Antidiabetic Potential of Petroselaidic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and future research directions for the potential antidiabetic effects of Petroselaidic acid. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic avenues for metabolic disorders. While direct evidence for the antidiabetic properties of isolated this compound is still emerging, preliminary findings and the biological activities of its natural sources warrant further investigation.

Executive Summary